2-Chloro-5-fluoro-3-iodopyridine
Overview
Description
2-Chloro-5-fluoro-3-iodopyridine is a useful research compound. Its molecular formula is C5H2ClFIN and its molecular weight is 257.43 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-Chloro-5-fluoro-3-iodopyridine It is known that halogenated pyridines, such as this compound, often interact with various biological targets due to the presence of reactive halogen atoms and the aromatic pyridine ring .
Mode of Action
The mode of action of This compound involves its interaction with its targets through its reactive halogen atoms. The compound can act as both a nucleophile and an electrophile, thanks to its halogen atoms . This dual reactivity allows it to participate in a variety of chemical transformations.
Biochemical Pathways
The specific biochemical pathways affected by This compound Fluorinated pyridines are known to have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring
Pharmacokinetics
The pharmacokinetics of This compound The presence of fluorine in the molecule could potentially enhance its bioavailability, as fluorine atoms are often introduced into pharmaceuticals to improve their physical, biological, and environmental properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the rate of its reactions may be influenced by temperature, pH, and the presence of other chemical species Additionally, the compound’s stability could be affected by exposure to light, heat, or oxygen
Properties
IUPAC Name |
2-chloro-5-fluoro-3-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPAZKKHRTDEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640091 | |
Record name | 2-Chloro-5-fluoro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-33-1 | |
Record name | 2-Chloro-5-fluoro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.